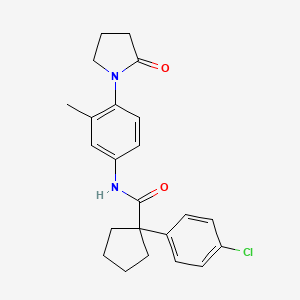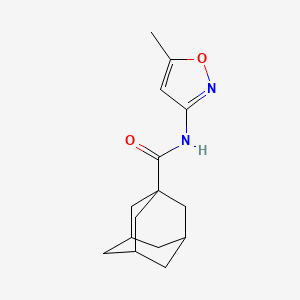
Adamantanyl-N-(5-methylisoxazol-3-YL)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The provided data does not directly mention "Adamantanyl-N-(5-methylisoxazol-3-YL)formamide," but it does include information on adamantane derivatives with potential relevance to the analysis of similar compounds. Adamantane is a unique and rigid bicyclic hydrocarbon framework that is often incorporated into various chemical entities to enhance their molecular properties. The adamantane structure is known for its high stability and has been utilized in the design of drugs and materials.
Synthesis Analysis
The synthesis of adamantane derivatives, as described in the first paper, involves the creation of 1,3,4-thiadiazole hybrids with adamantane. The paper details the synthesis of three such derivatives, with different substituents on the thiadiazole ring. These compounds were synthesized and their crystal structures determined at low temperatures. The synthesis process likely involves the careful selection of precursors and reaction conditions to achieve the desired adamantane-thiadiazole framework .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety and the substituted thiadiazole or oxadiazole rings. The second paper provides insights into the optimized molecular structure of a specific adamantane derivative using computational methods. The geometrical parameters obtained from these calculations are reported to be in agreement with X-ray diffraction (XRD) data, suggesting a reliable depiction of the molecule's structure .
Chemical Reactions Analysis
The chemical reactivity of adamantane derivatives can be inferred from the molecular electrostatic potential calculated for the optimized geometry of the molecule. This potential helps in understanding the sites of nucleophilic and electrophilic attack. The second paper also discusses the use of frontier molecular orbital analysis, specifically the HOMO and LUMO, to determine charge transfer within the molecule, which is crucial for understanding its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The first paper discusses the noncovalent interactions within the crystal structures of the synthesized compounds, which are crucial for their stability. The QTAIM approach and PIXEL method are used to characterize these interactions. The presence of halogen substituents is noted to affect the nature of these interactions significantly . The second paper mentions the high first hyperpolarizability of the studied compound, indicating its potential for nonlinear optical applications. This property is essential for materials used in optoelectronics and photonics .
科学的研究の応用
Pharmacological Evaluation and Bioisosteres
Adamantanyl benzamide, a related compound, has been explored for its potential as a P2X7 receptor antagonist. Efforts to enhance its pharmacological properties led to the development of bioisosteres with improved metabolic stability and physicochemical properties. Trifluorinated benzamide derivatives showed promise due to their superior metabolic stability and effective antagonism in the presence of P2X7R polymorphisms, indicating potential therapeutic applications (Wilkinson et al., 2017).
Antimicrobial Agents
Adamantane derivatives have been synthesized with potential antimicrobial properties. For instance, compounds such as N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines demonstrated marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Eisa et al., 1990).
Synthesis of Benzimidazole Derivatives
A series of benzimidazole-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety have been synthesized. These compounds, created through various synthetic pathways, could offer new avenues for the development of novel molecules with potential pharmaceutical applications (Soselia et al., 2020).
Histamine H3 Receptor Antagonists
Research into modifying thioperamide, a known histamine H3 receptor antagonist, has led to the development of new compounds. These derivatives, featuring formamidine or S-methylisothiourea in place of the thiourea group and variations of the cyclohexyl group, have shown high affinity and potent antagonistic activity towards the H3 receptor, suggesting their utility in treating related disorders (Goto et al., 1997).
Cancer Research and Apoptosis Induction
An adamantyl-substituted retinoid-derived molecule demonstrated the ability to inhibit cancer cell growth and angiogenesis through apoptosis induction. This activity was observed across various cancer cell lines, including leukemia and breast, lung, and prostate cancer cells, indicating its potential in cancer therapy (Dawson et al., 2007).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-9-2-13(17-19-9)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYCSDFAKIANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

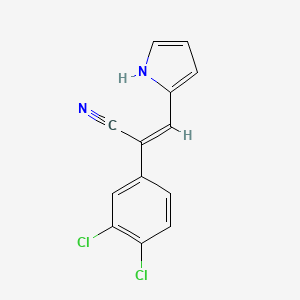
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide](/img/structure/B2547063.png)
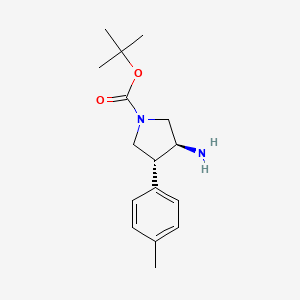
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
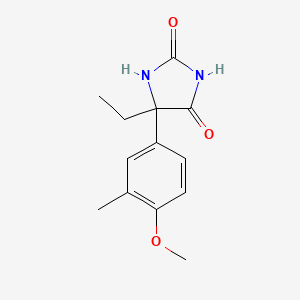
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)

![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
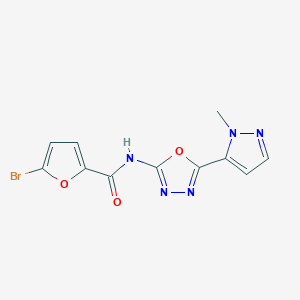
![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

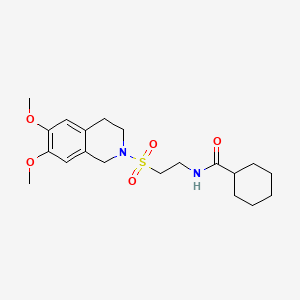
![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
